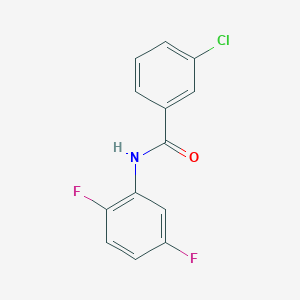

3-chloro-N-(2,5-difluorophenyl)benzamide

Description

3-Chloro-N-(2,5-difluorophenyl)benzamide is a halogenated benzamide derivative featuring a 3-chlorobenzoic acid backbone substituted with a 2,5-difluorophenyl group at the amide nitrogen. This compound is part of a broader class of benzamides studied for their structural diversity and applications in pharmaceuticals, agrochemicals, and materials science. The presence of electron-withdrawing chlorine and fluorine substituents influences its electronic properties, solubility, and intermolecular interactions, such as halogen bonding and hydrogen bonding .

Properties

Molecular Formula |

C13H8ClF2NO |

|---|---|

Molecular Weight |

267.66 g/mol |

IUPAC Name |

3-chloro-N-(2,5-difluorophenyl)benzamide |

InChI |

InChI=1S/C13H8ClF2NO/c14-9-3-1-2-8(6-9)13(18)17-12-7-10(15)4-5-11(12)16/h1-7H,(H,17,18) |

InChI Key |

XGWXJIKPBPQQTR-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=CC(=C2)F)F |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=CC(=C2)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Positional Isomerism and Substitution Effects

Positional Isomers of Difluorophenyl Substituents

- 3-Chloro-N-(3,5-Difluorophenyl)Benzamide: This positional isomer (synonym of the target compound) has fluorine atoms at the 3,5-positions of the phenyl ring.

- 3-Chloro-N-(2-Fluorophenyl)Benzamide (H56956) : Lacking the second fluorine at the 5-position, this analogue exhibits reduced electronic effects and steric bulk, which may simplify crystal packing. highlights polymorphic forms (IA, IB) of 3-chloro-N-(2-fluorophenyl)benzamide, stabilized by C–H···O and Cl···Cl interactions (3.943 Å in related structures) .

Chlorine Substitution Patterns

- Such differences are critical in drug design, as seen in , where 2-chloro-substituted oxadiazole benzamides showed higher anti-inflammatory activity than 3- or 4-chloro analogues .

- 4-Chloro-N-(2,5-Difluorophenyl)Benzamide : A 4-chloro substituent may enhance π-π stacking interactions due to its para-position relative to the amide group, influencing solubility and crystallinity.

Functional Group Variations

Hydroxy and Methoxy Derivatives

- 5-Chloro-N-(3-Fluorophenyl)-2-Methoxybenzamide (CAS 349088-26-2) : The methoxy group at the 2-position increases electron-donating effects, improving solubility in polar solvents. This contrasts with the target compound’s electron-withdrawing fluorine substituents .

- 5-Chloro-N-[2-Fluoro-3-(Trifluoromethyl)Phenyl]-2-Hydroxybenzamide: The hydroxyl and trifluoromethyl groups introduce hydrogen-bonding donors and extreme lipophilicity, respectively, making this compound suitable for pesticidal applications (e.g., diflubenzuron analogues in ) .

Carbamothioyl and Metal Complexes

- 3-Chloro-N-(Diethylcarbamothioyl)Benzamide Nickel Complex: The carbamothioyl group enables coordination to nickel(II), forming a distorted square-planar geometry.

Anti-Inflammatory Activity

demonstrates that substitution patterns profoundly influence bioactivity. For example, 2-chloro-substituted oxadiazole benzamides exhibited superior anti-inflammatory effects compared to 3-chloro analogues. While the target compound lacks an oxadiazole moiety, its 2,5-difluorophenyl group may similarly modulate receptor binding or metabolic stability .

Crystallographic and Physicochemical Properties

The target compound’s 2,5-difluorophenyl group may introduce unique F···F or Cl···F interactions, which are less common than Cl···Cl bonds but can stabilize crystal lattices. For instance, notes fluorine’s role in polymorph stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.